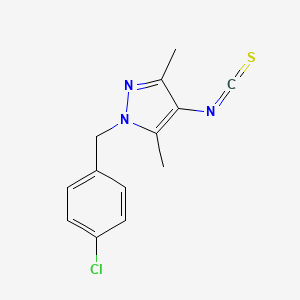

1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

Description

1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a pyrazole-derived compound featuring a 4-chlorobenzyl group at the 1-position, methyl groups at the 3- and 5-positions, and an isothiocyanate (-NCS) functional group at the 4-position. The isothiocyanate moiety is highly reactive, enabling covalent interactions with biological targets such as cysteine residues in proteins, making it a candidate for medicinal chemistry applications.

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3S/c1-9-13(15-8-18)10(2)17(16-9)7-11-3-5-12(14)6-4-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKFNBNLDYTSOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.

Introduction of the 4-Chloro-benzyl Group: The 4-chloro-benzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3,5-dimethyl-1H-pyrazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Addition of the Isothiocyanate Group: The final step involves the introduction of the isothiocyanate group. This can be achieved by reacting the intermediate compound with thiophosgene (CSCl2) or by using a more environmentally friendly reagent such as potassium thiocyanate (KSCN) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thioureas or thiocarbamates, respectively.

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. Typical conditions include room temperature or mild heating in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.

Sulfonyl Derivatives: Resulting from oxidation reactions.

Amines: Produced from reduction reactions.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole exhibit significant anticancer properties. For instance, isothiocyanates are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress. Studies have shown that these compounds can inhibit tumor growth in various cancer models, making them candidates for further investigation as potential chemotherapeutic agents.

Antimicrobial Properties

Isothiocyanates have also been recognized for their antimicrobial effects. The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. This property is particularly valuable in developing new antimicrobial agents in response to rising antibiotic resistance.

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may possess neuroprotective properties. They may help mitigate neuronal damage in conditions such as ischemic stroke by reducing oxidative stress and inflammation. This application aligns with current trends in neuropharmacology focusing on small molecules that can protect neural tissue.

Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its reactivity can facilitate the development of novel polymers with specific functional properties, such as increased thermal stability or enhanced mechanical strength.

Agricultural Chemistry

In agricultural contexts, compounds like this one may be employed as bioactive agents in pesticides or herbicides. Their ability to disrupt biochemical pathways in pests or weeds makes them suitable candidates for developing environmentally friendly agricultural products.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves its interaction with various molecular targets:

Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function.

Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior. For example, it may induce apoptosis in cancer cells by disrupting key regulatory proteins.

Comparaison Avec Des Composés Similaires

Structural Analogs with Sulfanyl Substituents

A key class of analogs includes sulfanyl pyrazole derivatives, such as N,N'-Pd/Pt complexes bearing sulfanyl groups (e.g., benzyl, cyclohexyl, 4-hydroxyphenyl) at the 4-position of 3,5-dimethyl-1H-pyrazole (Table 1). These compounds exhibit enhanced cytotoxicity compared to the parent ligands, with substituents like cyclohexyl significantly boosting activity. For example:

Table 1: Cytotoxicity of Sulfanyl Pyrazole Derivatives

| Compound | Substituent | IC₅₀ (Jurkat) | IC₅₀ (K562) |

|---|---|---|---|

| Platinum(II) cyclohexylsulfanyl complex | Cyclohexyl | 0.8 µM | 1.2 µM |

| Platinum(II) benzylsulfanyl complex | Benzyl | 2.5 µM | 3.6 µM |

Key Differences from Target Compound :

Dichlorobenzyl-Substituted Pyrazoles

Another structurally related compound is 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole (CAS: 1361482-20-3), which features a dichlorobenzyloxy group instead of the chlorobenzyl and isothiocyanate substituents (Table 2).

Table 2: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target compound | C₁₃H₁₁ClN₃S | 276.76 g/mol | 4-Chloro-benzyl, 4-NCS |

| 1-[(3,4-dichlorobenzyl)oxy]-... | C₂₃H₁₈Cl₂N₂O | 409.31 g/mol | 3,4-Dichloro-benzyloxy, 4-methyl |

Key Differences :

Pyrazole-Amines and Boronic Acid Derivatives

Compounds like 1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 1185056-79-4) and boronic acid-functionalized pyrazoles (e.g., 3-(N,O-Dimethylhydroxylaminocarbonyl)-5-fluorophenylboronic acid) highlight the diversity of pyrazole modifications. While these lack direct cytotoxic data, the amine group in the former could serve as a handle for further functionalization, contrasting with the target compound’s isothiocyanate group .

Activité Biologique

1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, focusing on anti-inflammatory properties, mutagenicity, and anticancer effects, supported by various studies and case analyses.

- Molecular Formula : C₁₃H₁₂ClN₃S

- Molecular Weight : 277.77 g/mol

- CAS Number : 1004644-12-5

The compound features a pyrazole ring substituted with an isothiocyanate group, which is known for its reactivity and biological significance.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. This compound has demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- In vitro Studies : Various synthesized pyrazole derivatives were screened for their COX inhibitory activity. Notably, compounds with similar structures exhibited IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 0.054 | - |

Mutagenicity and Toxicity

The mutagenic potential of isothiocyanates has been a subject of investigation. While some isothiocyanates exhibit anticancer properties, they can also present mutagenic risks. The compound's structure suggests it may interact with nucleophilic residues in proteins, potentially leading to cellular damage if not properly regulated .

Anticancer Effects

Isothiocyanates are recognized for their anticancer properties through various mechanisms, including the inhibition of deubiquitinating enzymes. This action can lead to the degradation of oncogenic proteins and promote apoptosis in cancer cells. The compound's ability to form covalent bonds with nucleophiles enhances its potential as an anticancer agent .

Case Studies

- Anti-inflammatory Efficacy : A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant reductions in edema comparable to established anti-inflammatory drugs .

- Mutagenicity Assessment : A comprehensive review of mutagenic chemicals indicated that while many compounds exhibit beneficial pharmacological effects, their mutagenic potential must be carefully evaluated in preclinical studies .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Step 1: Start with a hydrazine derivative (e.g., 1-(4-Chloro-benzyl)hydrazine) and a diketone precursor (e.g., acetylacetone) under reflux in ethanol or DMF. Use a base like potassium carbonate to facilitate cyclization .

- Step 2: Introduce the isothiocyanato group via nucleophilic substitution. React the pyrazole intermediate with thiophosgene or a thiocyanate source in anhydrous conditions, monitored by TLC .

- Optimization: Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics. Maintain nitrogen atmosphere to prevent oxidation. Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize in dichloromethane .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (ethyl acetate/hexane, 1:3 to 1:1) to separate by polarity. Monitor fractions via HPLC or NMR for purity .

- Recrystallization: Dissolve crude product in warm dichloromethane, then slowly add hexane to induce crystallization. Filter under reduced pressure and dry in vacuo .

- Analytical Validation: Confirm purity via melting point analysis, ¹H/¹³C NMR, and HRMS to detect residual solvents or byproducts .

Q. What safety precautions are necessary when handling the isothiocyanato group in this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage: Store in airtight, moisture-free containers at –20°C to prevent hydrolysis of the isothiocyanato group.

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure, particularly regarding substituent orientation?

Methodological Answer:

- XRD Analysis: Grow single crystals via slow evaporation in dichloromethane/hexane. Collect data (Mo-Kα radiation, λ = 0.71073 Å) and refine using software like SHELXL. Compare bond lengths (e.g., C–N vs. C–S) and torsion angles to confirm substituent geometry .

- Hydrogen Bonding: Analyze intermolecular interactions (e.g., C–H···π or N–H···S) to explain packing patterns and stability .

Q. What methodologies are recommended to analyze conflicting spectroscopic data (e.g., NMR shifts, IR stretches)?

Methodological Answer:

- Multi-Technique Cross-Validation:

- NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. Compare chemical shifts with structurally similar pyrazoles (e.g., 3,5-dimethyl analogs) .

- IR: Identify the isothiocyanato stretch (~2050–2150 cm⁻¹) and rule out thiourea byproducts (absence of N–H stretches at ~3300 cm⁻¹) .

- Computational Validation: Perform DFT calculations (B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data .

Q. How do electronic effects of the 4-Chloro-benzyl substituent influence the reactivity of the isothiocyanato group?

Methodological Answer:

- Electron-Withdrawing Effects: The chloro substituent increases electrophilicity of the isothiocyanato group, enhancing reactivity in nucleophilic additions (e.g., with amines).

- Kinetic Studies: Monitor reactions via in-situ FTIR or ¹H NMR. Vary substituents (e.g., replace Cl with CH₃) to isolate electronic effects .

- Hammett Analysis: Correlate reaction rates (log k) with σₚ values of substituents to quantify electronic contributions .

Q. What strategies can establish structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified substituents (e.g., fluoro instead of chloro, methyl instead of isothiocyanato). Use Suzuki coupling or Ullmann reactions for diversification .

- Bioassays: Test analogs for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2 or kinase assays). Compare IC₅₀ values to identify critical substituents .

- Computational Docking: Model interactions with target proteins (e.g., COX-2) using AutoDock Vina. Prioritize analogs with favorable binding energies for synthesis .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Standardized Assays: Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability. Include positive controls (e.g., ciprofloxacin) .

- Meta-Analysis: Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in bioassays) .

- Replicate Studies: Repeat experiments under identical conditions (pH, temperature, cell line) to verify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.